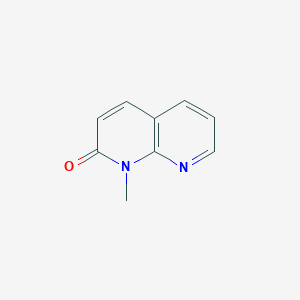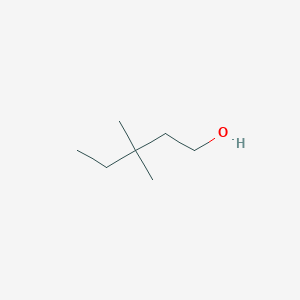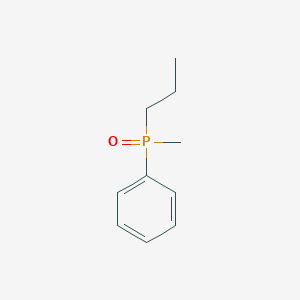
(+)-Methylphenylpropylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Methylphenylpropylphosphine oxide, also known as MPPO, is a chiral organophosphorus compound that has gained significant attention in scientific research. It is a versatile compound that has been used in various fields, including analytical chemistry, drug discovery, and environmental remediation.
Mécanisme D'action
The mechanism of action of (+)-Methylphenylpropylphosphine oxide is not fully understood, but it is believed to involve the formation of a stable complex with the target molecule. The chiral nature of (+)-Methylphenylpropylphosphine oxide allows it to selectively bind to one enantiomer of a chiral molecule, which can be used to separate and analyze the enantiomers. In drug discovery, (+)-Methylphenylpropylphosphine oxide can act as a ligand by binding to the target protein and modulating its activity. In environmental remediation, (+)-Methylphenylpropylphosphine oxide can bind to the toxic substance and remove it from the environment.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (+)-Methylphenylpropylphosphine oxide are not well studied. However, some studies have shown that (+)-Methylphenylpropylphosphine oxide has low toxicity and does not cause significant adverse effects. In drug discovery, (+)-Methylphenylpropylphosphine oxide has been shown to have antiviral and anticancer activity, but more studies are needed to understand the mechanism of action and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (+)-Methylphenylpropylphosphine oxide for lab experiments include its chiral nature, which allows for the separation and analysis of enantiomers, and its versatility, which allows it to be used in various fields. The limitations of (+)-Methylphenylpropylphosphine oxide include its low solubility in water, which can affect its effectiveness in some applications, and its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of (+)-Methylphenylpropylphosphine oxide in scientific research. One direction is the development of new methods for the synthesis of (+)-Methylphenylpropylphosphine oxide with higher yield and purity. Another direction is the exploration of new applications for (+)-Methylphenylpropylphosphine oxide, such as its use in catalysis and material science. Additionally, more studies are needed to understand the biochemical and physiological effects of (+)-Methylphenylpropylphosphine oxide and its potential as a drug candidate. Finally, the development of new derivatives of (+)-Methylphenylpropylphosphine oxide with improved properties and effectiveness can open up new avenues for research and application.
Méthodes De Synthèse
(+)-Methylphenylpropylphosphine oxide can be synthesized using different methods, including the reaction of methylphenylpropylamine with phosphorus oxychloride, followed by hydrolysis. Another method involves the reaction of 2-phenylpropanal with chlorodiphenylphosphine, followed by reduction with lithium aluminum hydride. The yield of (+)-Methylphenylpropylphosphine oxide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
(+)-Methylphenylpropylphosphine oxide has been used in various scientific research applications, including the separation and detection of chiral compounds, the development of new drugs, and the removal of toxic substances from the environment. In analytical chemistry, (+)-Methylphenylpropylphosphine oxide has been used as a chiral selector in chromatography to separate enantiomers of different compounds. In drug discovery, (+)-Methylphenylpropylphosphine oxide has been used as a ligand in the design of new drugs, such as antiviral and anticancer agents. In environmental remediation, (+)-Methylphenylpropylphosphine oxide has been used to remove toxic substances, such as heavy metals and pesticides, from contaminated water and soil.
Propriétés
Numéro CAS |
17170-48-8 |
|---|---|
Nom du produit |
(+)-Methylphenylpropylphosphine oxide |
Formule moléculaire |
C10H15OP |
Poids moléculaire |
182.2 g/mol |
Nom IUPAC |
[methyl(propyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15OP/c1-3-9-12(2,11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
JRHQTDWRDBIQFC-UHFFFAOYSA-N |
SMILES |
CCCP(=O)(C)C1=CC=CC=C1 |
SMILES canonique |
CCCP(=O)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



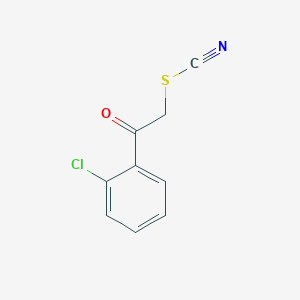


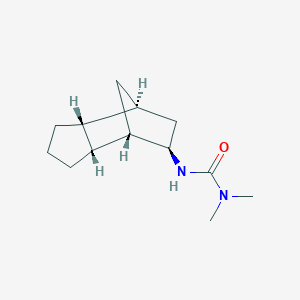
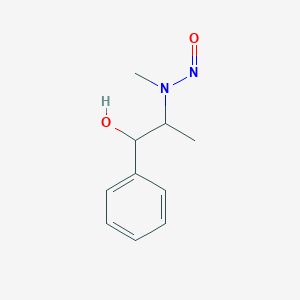
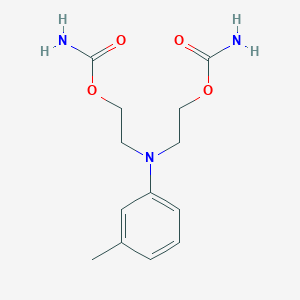
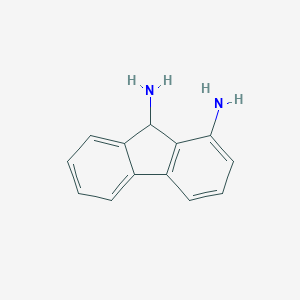
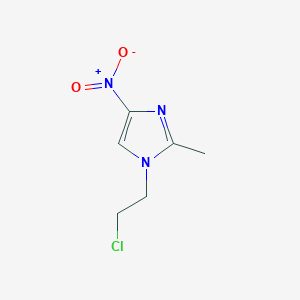
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
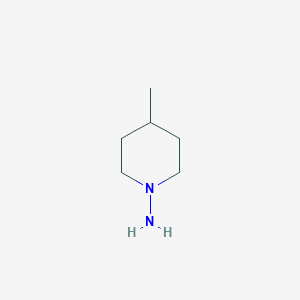
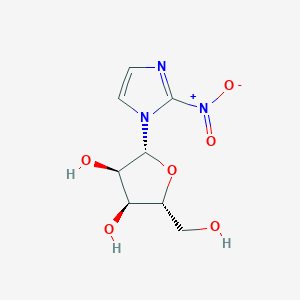
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
